N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide
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Overview
Description
N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide is an organic compound with the molecular formula C15H13N2O5. This compound is known for its unique chemical structure, which includes a methoxy group, a nitro group, and a benzoylacetamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide typically involves the reaction of 2-methoxy-5-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzoylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-nitrophenyl-benzoylacetamide.
Reduction: Formation of N-(2-amino-5-methoxyphenyl)-benzoylacetamide.
Substitution: Various substituted benzoylacetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with DNA and cellular proteins can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-5-nitrophenyl)-2-methylpropanamide
- N-(2-Methoxy-5-nitrophenyl)-2-(4-morpholinyl)acetamide
- N-(2-Methoxy-5-nitrophenyl)-2-(4-methylphenoxy)propanamide
Uniqueness
N-(2-Methoxy-5-nitrophenyl)-benzoylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and nitro groups provide sites for various chemical modifications, while the benzoylacetamide moiety contributes to its potential therapeutic properties .
Properties
CAS No. |
128500-58-3 |
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Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C16H14N2O5/c1-23-15-8-7-12(18(21)22)9-13(15)17-16(20)10-14(19)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,20) |
InChI Key |
ZEAVQYGCBBNOHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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